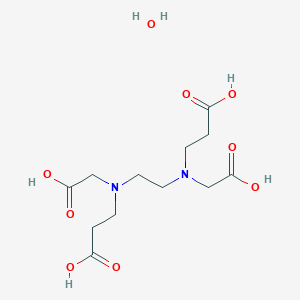

Ethylenediamine-N,N'-diacetic-N,N'-dipropionic acid hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid hydrate, also known as EDDADP, is a complexing agent derived from ethylenediamine . It acts as a chelating agent and is used as a haemostatic . It has been associated with tumor-inhibitory effects .

Molecular Structure Analysis

The molecular formula of Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid hydrate is C12H20N2O8 . The molecular weight is 320.30 g/mol .Chemical Reactions Analysis

Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid hydrate can be used to synthesize binary and ternary copper (II) complexes with potent proteasome inhibitory properties . It can also form Pd (EDDA) complexes which can coordinate with amino acids, peptides, or DNA units .Physical And Chemical Properties Analysis

Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid hydrate is a white to almost white powder or crystal . It is soluble in warm water . The melting point is 224°C .Wirkmechanismus

Target of Action

Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid hydrate, also known as EDDA, is primarily a chelating agent . Its primary targets are metal ions , particularly copper (II) ions .

Mode of Action

EDDA interacts with its targets by forming complexes . It has the ability to bind to metal ions, such as copper (II), through a process known as chelation . This interaction results in the formation of stable, water-soluble complexes that can be easily excreted from the body .

Biochemical Pathways

The chelation process affects various biochemical pathways. For instance, EDDA has been used to synthesize binary and ternary copper (II) complexes with potent proteasome inhibitory properties . Additionally, it can form Pd (EDDA) complexes which can coordinate with amino acids, peptides, or DNA units .

Pharmacokinetics

As a chelating agent, it is expected to have good bioavailability due to its ability to form water-soluble complexes with metal ions .

Result of Action

The molecular and cellular effects of EDDA’s action are largely dependent on the specific metal ions it chelates. For instance, by chelating copper (II) ions, EDDA can inhibit the activity of the proteasome, a complex that degrades unneeded or damaged proteins within cells .

Action Environment

The action, efficacy, and stability of EDDA can be influenced by various environmental factors. For instance, the presence of specific metal ions in the environment can affect EDDA’s chelating activity . Additionally, factors such as pH and temperature can influence the stability of the complexes formed by EDDA .

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using Ethylenediamine-N,N'-diacetic-N,N'-dipropionic acid hydrate in laboratory experiments is its ability to form stable complexes with metal ions. This makes it useful for studying metal-ion binding sites in proteins and for stabilizing proteins and enzymes. Additionally, this compound is relatively inexpensive and has a wide range of applications. The main limitation of using this compound in laboratory experiments is that it can interfere with the activity of proteins and enzymes, making it difficult to study the effects of the proteins and enzymes in isolation.

Zukünftige Richtungen

There are a variety of potential future directions for Ethylenediamine-N,N'-diacetic-N,N'-dipropionic acid hydrate research. One potential direction is to explore its potential as a therapeutic agent. This compound has been shown to have a variety of biochemical and physiological effects, and further research could explore its potential as a therapeutic agent. Additionally, this compound could be used to develop more efficient and effective chelating agents. Finally, this compound could be used to study metal-ion binding sites in proteins and develop more efficient methods for protein purification.

Synthesemethoden

Ethylenediamine-N,N'-diacetic-N,N'-dipropionic acid hydrate can be synthesized from ethylenediamine and dipropionic acid in a two-step process. In the first step, ethylenediamine is reacted with dipropionic acid in an aqueous solution, forming the this compound diacid. In the second step, the diacid is neutralized with sodium hydroxide to form this compound hydrate. Alternatively, this compound can be synthesized from ethylenediamine and acetic acid in a one-step process. In this process, ethylenediamine reacts with acetic acid to form this compound hydrate.

Wissenschaftliche Forschungsanwendungen

Ethylenediamine-N,N'-diacetic-N,N'-dipropionic acid hydrate has a variety of applications in scientific research. It is used as a chelating agent, buffer, and reagent. This compound can be used to form stable complexes with metal ions, making it useful for studying metal-ion binding sites in proteins. It is also used as a buffer in chromatography and other biochemical assays. This compound can be used to stabilize proteins and enzymes, making it useful for protein purification. Additionally, this compound can be used as a reagent in a variety of reactions, including the synthesis of peptides and peptidomimetics.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid hydrate can interact with various biomolecules in biochemical reactions. It is known to form binary and ternary copper (II) complexes with potent proteasome inhibitory properties . It can also coordinate with amino acids, peptides, or DNA units .

Molecular Mechanism

The molecular mechanism of Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid hydrate involves its ability to bind with biomolecules and influence their activity. For instance, it can form complexes with copper (II), potentially inhibiting the proteasome, a protein complex that degrades unneeded or damaged proteins .

Eigenschaften

IUPAC Name |

3-[2-[2-carboxyethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]propanoic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O8.H2O/c15-9(16)1-3-13(7-11(19)20)5-6-14(8-12(21)22)4-2-10(17)18;/h1-8H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRVYLYLOBPAUMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCN(CCC(=O)O)CC(=O)O)CC(=O)O)C(=O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![t-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, 99%](/img/structure/B6298326.png)

![5-t-Butyl 2-ethyl 6,7-dihydrothiazolo[4,5-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B6298367.png)

![Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II), dichloromethane adduct, 99%](/img/structure/B6298375.png)